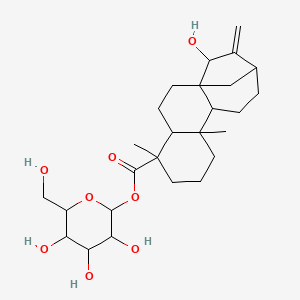

Paniculoside I

Description

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGPCRWQCUQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paniculoside I: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Paniculoside I, a saponin (B1150181) of significant interest to the scientific community, has demonstrated potential therapeutic properties, including neuroprotective effects. This technical guide provides an in-depth overview of its natural sources, distribution within those sources, and the methodologies employed for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this natural compound.

Natural Sources and Distribution

This compound is primarily found in plants of the Araliaceae family, most notably in various species of Panax and in Gynostemma pentaphyllum.

Primary Natural Sources:

-

Panax japonicus (Japanese Ginseng): Considered a significant source of a diverse range of saponins (B1172615), including those structurally related to this compound.[1] The rhizomes of P. japonicus are particularly rich in these compounds.

-

Gynostemma pentaphyllum (Jiaogulan): This perennial vine, often referred to as "Southern Ginseng," is another prominent source of this compound and other gypenosides.

While this compound is a key constituent, its concentration can vary depending on the plant's geographical origin, age, the specific part of the plant used, and the processing methods applied after harvesting.

Quantitative Distribution

The following table summarizes the quantitative analysis of major saponins in the rhizome of Panax japonicus. While direct quantitative data for this compound is not extensively available in the public domain, the data for related and abundant saponins in its primary source provides a valuable reference for its potential concentration.

| Compound Name | Percentage in Total Saponins of Panax japonicus Rhizome |

| Chikusetsusaponin V | 29.10% |

| Chikusetsusaponin IV | 19.57% |

| Chikusetsusaponin IVa | 16.05% |

| Pseudoginsenoside RT1 | 8.43% |

| Data sourced from a study on the quantitative analysis of major ginsenosides (B1230088) in Panacis Japonici Rhizoma.[2][3] |

Experimental Protocols

Extraction and Isolation of Total Saponins from Panax japonicus

This protocol is adapted from established methods for the extraction of saponins from Panax species.[2][3]

Objective: To extract and enrich the total saponin fraction, which includes this compound, from the dried rhizomes of Panax japonicus.

Methodology:

-

Powdering: 1 kg of dried Panax japonicus rhizomes are powdered to a coarse consistency.

-

Solvent Extraction: The powdered material is refluxed with 95% ethanol (B145695) (v/v) three times, using 5 liters of solvent for each extraction. This step is crucial for efficiently extracting the saponins.

-

Concentration: The combined ethanol extracts are concentrated under vacuum to remove the ethanol.

-

Suspension: The resulting residue is suspended in water to create an aqueous solution.

-

Macroporous Resin Chromatography:

-

The aqueous solution is loaded onto a D101 macroporous resin column (1.0 kg).

-

The column is first eluted with water to remove highly polar impurities.

-

A subsequent elution with 20% ethanol-water (v/v) is performed to remove further impurities.

-

The total saponin fraction is then eluted from the resin using 80% ethanol-water (v/v).

-

-

Drying: The 80% ethanol-water fraction containing the total saponins is collected and dried under vacuum to yield the total P. japonicus saponin extract.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method suitable for the quantitative analysis of this compound, based on methods used for similar saponins.[2][4][5]

Objective: To quantify the concentration of this compound in a prepared extract.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent.

-

Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm).

-

Mobile Phase:

-

A: Water with 0.05% trifluoroacetic acid.

-

B: Acetonitrile.

-

-

Gradient Program:

-

0–5 min: 25–30% B

-

5–7 min: 30–35% B

-

7–10 min: 35% B

-

10–12 min: 35–37% B

-

12–15 min: 37% B

-

15–17 min: 37–40% B

-

17–22 min: 40% B

-

22–25 min: 40–50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 20 μL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the total saponin extract in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Potential Mechanism of Action: Neuroprotection via NF-κB Pathway Inhibition

Preliminary evidence suggests that this compound possesses neuroprotective properties. A plausible mechanism for this activity is the modulation of inflammatory pathways in the central nervous system. Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] The following diagram illustrates a hypothesized signaling pathway for the neuroprotective effect of this compound, based on the known mechanisms of similar neuroprotective compounds.[7][8][9]

Pathway Description:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides, activate cell surface receptors like Toll-like Receptors (TLRs).

-

Signal Transduction: This activation initiates an intracellular signaling cascade that leads to the activation of the IKK complex.

-

NF-κB Release: The activated IKK complex phosphorylates IκBα, an inhibitory protein bound to NF-κB. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p65/p50).

-

Nuclear Translocation and Gene Expression: Freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This leads to the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.

-

Neuroinflammation and Neuronal Damage: The overexpression of these pro-inflammatory molecules contributes to a state of chronic neuroinflammation, which can lead to neuronal damage and cell death.

-

Point of Intervention for this compound: It is hypothesized that this compound exerts its neuroprotective effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This action would suppress the expression of pro-inflammatory genes and mitigate neuroinflammation.

References

- 1. Panax japonicus C.A. Meyer: a comprehensive review on botany, phytochemistry, pharmacology, pharmacokinetics and authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Strategy for Quantitative Analysis of Major Ginsenosides in Panacis Japonici Rhizoma with a Standardized Reference Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical analysis of Panax species: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Paniculoside I from Gynostemma pentaphyllum: A Technical Guide for Researchers

An In-depth Exploration of Extraction, Purification, and Characterization of a Promising Bioactive Saponin

This technical guide provides a comprehensive overview of the methodologies for the isolation of Paniculoside I, a dammarane-type saponin, from the medicinal plant Gynostemma pentaphyllum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction, purification, and characterization of this and similar bioactive compounds. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a potential signaling pathway.

Gynostemma pentaphyllum, also known as Jiaogulan, is a perennial vine belonging to the Cucurbitaceae family and is widely used in traditional medicine, particularly in Asia.[1] It is rich in a variety of bioactive compounds, including saponins (B1172615) (gypenosides), flavonoids, and polysaccharides, which contribute to its diverse pharmacological effects.[2] Among the numerous gypenosides, this compound has garnered interest for its potential therapeutic properties.

Extraction of Crude Saponins

The initial step in the isolation of this compound involves the extraction of crude saponins from the dried aerial parts of Gynostemma pentaphyllum. Various solvents and techniques can be employed for this purpose, with ethanol (B145695) extraction being a commonly reported method.

Table 1: Comparison of Extraction Solvents for Gynostemma pentaphyllum Saponins

| Solvent System | Total Saponin Content (mg/g) | Reference |

| 100% Ethanol | 132.6 | [Source for 100% Ethanol data] |

| 75% Ethanol | Not specified | [Source for 75% Ethanol data] |

| 50% Acetone | Not specified | [Source for 50% Acetone data] |

| Hot Water | Not specified | [Source for Hot Water data] |

Experimental Protocol: Ethanol Extraction

-

Plant Material Preparation: Air-dried aerial parts of Gynostemma pentaphyllum are ground into a coarse powder.

-

Extraction: The powdered plant material is refluxed with 80% ethanol. A typical solid-to-liquid ratio is 1:8 (w/v). The extraction is repeated three times, with each extraction lasting for 2 hours.[3]

-

Filtration and Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract, containing a complex mixture of gypenosides and other phytochemicals, requires further purification to isolate this compound. This is typically achieved through a multi-step chromatographic process.

Silica (B1680970) Gel Column Chromatography

The crude extract is first subjected to silica gel column chromatography to fractionate the components based on their polarity.

Table 2: Parameters for Silica Gel Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica gel (100-200 mesh) |

| Mobile Phase | Gradient of Chloroform-Methanol |

| Elution Profile | Stepwise gradient, starting with 100% Chloroform (B151607) and gradually increasing the polarity by adding Methanol (B129727). |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel slurried in chloroform.

-

Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a stepwise gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased to separate the compounds.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The fractions enriched with this compound from the silica gel column are further purified using preparative reversed-phase high-performance liquid chromatography (prep-HPLC).

Table 3: Parameters for Preparative HPLC

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water |

| Detection | UV detector at a specific wavelength (e.g., 203 nm) |

| Flow Rate | Dependent on column dimensions |

Experimental Protocol: Preparative HPLC

-

Sample Preparation: The pooled fractions from the silica gel column are dissolved in the initial mobile phase for HPLC.

-

Injection and Elution: The sample is injected into the prep-HPLC system and eluted with a specific gradient of methanol and water. The gradient is optimized to achieve baseline separation of this compound from other closely related gypenosides.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Elucidation and Characterization

The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the detailed chemical structure, including the stereochemistry of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gynostemma pentaphyllum.

Caption: General workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, many saponins from natural sources have been shown to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of inflammation.[4][5][6][7][8][9]

The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanisms of similar compounds.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

This guide provides a foundational understanding of the isolation and potential biological relevance of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives. Further investigation into the precise biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation, Structures, and Bioactivities of the Polysaccharides from Gynostemma pentaphyllum (Thunb.) Makino: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]

- 4. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hp-s1 Ganglioside Suppresses Proinflammatory Responses by Inhibiting MyD88-Dependent NF-κB and JNK/p38 MAPK Pathways in Lipopolysaccharide-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Paniculoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Paniculoside I, a pentacyclic triterpenoid (B12794562) saponin. The following sections detail the experimental protocols and data analysis that form the basis of its structural determination, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provided critical insights into the connectivity of atoms and the overall molecular formula.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.

| Parameter | Value |

| Ionization Mode | Positive |

| Measured m/z | 1346.65 [M+NH₄]⁺ |

| Table 1: High-Resolution Mass Spectrometry Data for this compound. |

Note: The detailed fragmentation pattern provides further structural information, aiding in the identification of the aglycone and sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the recent discovery of this compound, detailed public access to its complete ¹H and ¹³C NMR data is limited. However, the structure was elucidated using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. For illustrative purposes, the comprehensively assigned NMR data for the structurally similar Pannoside F, isolated from the same source, is presented below. These assignments are foundational for the structural determination of this compound.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) |

| Aglycone | ||

| 1 | 44.1 | 1.05, 1.70 |

| 2 | 69.8 | 4.10 |

| 3 | 82.5 | 3.45 |

| ... | ... | ... |

| Glucuronic Acid | ||

| 1' | 104.5 | 4.42 |

| ... | ... | ... |

| Rhamnose 1 | ||

| 1'' | 94.9 | 5.40 |

| ... | ... | ... |

| Rhamnose 2 | ||

| 1''' | 101.4 | 5.33 |

| ... | ... | ... |

| Xylose | ||

| 1'''' | 106.9 | 4.53 |

| ... | ... | ... |

| 3-Hydroxybutyrate | ||

| 1'''''-1 | 172.4 | - |

| 2'''''-1 | 41.2 | 2.71 |

| 3'''''-1 | 68.7 | 5.25 |

| 4'''''-1 | 22.8 | 1.29 |

| Acetyl Group | ||

| CO | 171.1 | - |

| CH₃ | 21.1 | 2.05 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pannoside F in C₅D₅N (a close structural analog of this compound). [1] Note: The full assignment of all positions is crucial for complete structural elucidation.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.

Isolation and Purification

The following workflow outlines the general procedure for isolating this compound from its natural source, Aster tripolium L.

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The dried and powdered plant material of Aster tripolium L. is subjected to ultrasonic extraction with methanol at 40°C for 3 hours. This process is repeated to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on a Sephadex LH-20 resin, eluting with methanol to separate the components based on their size and polarity.

-

Purification: Fractions containing the pannosides are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile (B52724) and water as the mobile phase. This compound is collected as a pure compound.

Structure Elucidation

The purified this compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.

Caption: Workflow for the spectroscopic analysis of this compound.

Detailed Protocol:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the isolated compound.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

-

-

Data Interpretation: The collective data from these experiments are meticulously analyzed to piece together the complete chemical structure of this compound, including the stereochemistry.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are yet to be conducted due to its recent discovery, pentacyclic triterpenoid saponins (B1172615) as a class are known to interact with various cellular signaling pathways. This suggests potential therapeutic applications for this compound.

Research on structurally related oleanane-type saponins has indicated their involvement in key signaling cascades that regulate inflammation, apoptosis, and cell proliferation.

Caption: Potential signaling pathways modulated by this class of compounds.

The potential for this compound to modulate pathways such as the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades warrants further investigation.[1][2] These pathways are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders, highlighting the therapeutic potential of this novel natural product. Additionally, antiviral activities have been reported for pannosides, suggesting another avenue for future research.[1]

References

An In-depth Technical Guide to the Paniculoside I Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside I, a diterpenoid glucoside found in species of the Stevia genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of diterpenoid and steviol (B1681142) glycoside biosynthesis. It details the proposed enzymatic steps, from the formation of the diterpene backbone to the final glycosylation event. This document also outlines detailed experimental protocols for the elucidation of this pathway and quantitative analysis of this compound. Furthermore, it presents key quantitative data in a structured format and visualizes the proposed pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.

Introduction to this compound

This compound is a diterpenoid glycoside that has been isolated from Stevia paniculata and Stevia rebaudiana.[1][2] Its structure is characterized by an ent-kaurene-type diterpenoid aglycone with hydroxylations and a glucose moiety. The biosynthesis of such specialized metabolites in plants involves a series of enzymatic reactions, starting from primary metabolites. This guide will explore the proposed biosynthetic route to this compound, which is believed to share early steps with the well-characterized gibberellin and steviol glycoside pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Diterpene Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP): This stage occurs through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

-

Cyclization and Oxidation of the Diterpene Backbone: This involves the conversion of GGPP to an ent-kaurenoic acid intermediate, followed by specific hydroxylations.

-

Glycosylation: The final attachment of a glucose molecule to the hydroxylated aglycone.

Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis begins with the MEP pathway, which utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).

Formation of the ent-Kaurenoic Acid Backbone

GGPP is cyclized in two steps by two distinct diterpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS). The resulting ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a three-step oxidation at the C-19 position, catalyzed by a single cytochrome P450 enzyme, ent-kaurene oxidase (KO), to yield ent-kaurenoic acid.[3][4]

Proposed Hydroxylation and Glycosylation Steps for this compound

The core of this compound is an ent-kaurenoic acid derivative hydroxylated at positions C-11 and C-15. These specific hydroxylations are likely catalyzed by other cytochrome P450 monooxygenases (CYPs), potentially from the CYP71, CYP72, or CYP88 families, which are known to be involved in diterpenoid modifications.[5] Following hydroxylation, a UDP-dependent glycosyltransferase (UGT) catalyzes the attachment of a glucose molecule to one of the hydroxyl groups of the aglycone, forming this compound. The specific UGT involved is likely a member of the UGT families found in Stevia species.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway is limited, this section provides a template for organizing such data as it becomes available through the experimental protocols outlined below. The tables are populated with hypothetical data for illustrative purposes.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| CPS | GGPP | 15 | 0.5 |

| KS | ent-CPP | 25 | 0.8 |

| KO | ent-Kaurene | 10 | 1.2 |

| Putative C11-Hydroxylase | ent-Kaurenoic Acid | 30 | 0.3 |

| Putative C15-Hydroxylase | 11-hydroxy-ent-KA | 20 | 0.4 |

| Putative UGT | Dihydroxy-ent-KA | 50 | 1.5 |

Table 2: Metabolite Concentrations in Stevia paniculata Leaves (Hypothetical)

| Metabolite | Concentration (µg/g dry weight) |

| ent-Kaurenoic Acid | 5.2 |

| Dihydroxy-ent-KA Intermediate | 12.8 |

| This compound | 150.3 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of Stevia paniculata tissues (e.g., young leaves, mature leaves, stems) where this compound accumulation is highest.

-

Differential Gene Expression: Identify genes that are co-expressed with known diterpenoid biosynthesis genes (e.g., CPS, KS, KO).

-

Homology-Based Mining: Search the transcriptome for sequences with high similarity to known diterpenoid-modifying CYPs (CYP71, CYP72, CYP88 families) and UGTs.

-

Gene Cluster Analysis: Analyze the genomic sequence of S. paniculata to identify if candidate CYPs and UGTs are located in physical proximity to other diterpenoid biosynthesis genes, which is indicative of a biosynthetic gene cluster.

Functional Characterization of Candidate Enzymes

Protocol for Heterologous Expression and in vitro Enzyme Assays:

-

Gene Cloning: Clone the full-length coding sequences of candidate CYP and UGT genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host system. For CYPs, co-expression with a cytochrome P450 reductase (CPR) in yeast (Saccharomyces cerevisiae) or insect cells is often required. UGTs can typically be expressed in E. coli.

-

Microsome/Protein Isolation: For CYPs expressed in yeast, prepare microsomal fractions. For UGTs expressed in E. coli, purify the recombinant protein using affinity chromatography.

-

Enzyme Assays:

-

CYP Assays: Incubate the microsomal fraction containing the candidate CYP and CPR with the putative substrate (ent-kaurenoic acid or its hydroxylated intermediates) and NADPH.

-

UGT Assays: Incubate the purified UGT with the hydroxylated aglycone and UDP-glucose.

-

-

Product Analysis: Terminate the reactions and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS/MS to identify the reaction products by comparison with authentic standards or by structural elucidation using NMR.

Quantitative Analysis of this compound

Protocol for LC-MS/MS Quantification:

-

Sample Preparation:

-

Dry and grind Stevia paniculata plant material to a fine powder.

-

Extract a known weight of the powder with methanol (B129727) or ethanol (B145695) using ultrasonication or accelerated solvent extraction.

-

Filter the extract and dilute to a known volume.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an internal standard for sensitive and selective quantification.

-

-

Quantification: Construct a calibration curve using a certified reference standard of this compound to determine its concentration in the plant extracts.

Table 3: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| MRM Transition (Hypothetical) | m/z 479.2 -> m/z 317.2 |

| Collision Energy | -25 eV |

Regulation of this compound Biosynthesis

The biosynthesis of diterpenoids is often regulated by developmental cues and environmental stimuli. Transcription factors (TFs) from families such as bHLH, WRKY, and MYB are known to regulate the expression of genes in terpenoid pathways. Additionally, plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) can act as elicitors, upregulating the expression of biosynthetic genes. Light is also a key regulator of many secondary metabolite pathways.

Conclusion

This technical guide has outlined the putative biosynthetic pathway of this compound, leveraging knowledge from related diterpenoid pathways. The proposed pathway provides a roadmap for researchers to identify and characterize the specific enzymes involved. The detailed experimental protocols offer a practical framework for gene discovery, functional enzyme analysis, and quantitative metabolite profiling. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this and potentially novel, structurally related compounds with valuable applications. Future research should focus on the functional characterization of candidate P450s and UGTs from Stevia paniculata to validate and complete the proposed biosynthetic pathway.

References

- 1. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Identification and Characterization of Diterpenoid Pathway CYPs in Andrographis paniculata and Analysis of Their Expression Patterns under Low Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

Paniculoside I: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside I, a diterpenoid glycoside isolated from the leaves of Stevia rebaudiana, is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a review of the current understanding of its biological activities. Detailed spectral data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are presented in a structured format. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is classified as an ent-kaurane diterpenoid glycoside. Its core structure consists of a tetracyclic diterpene skeleton linked to a β-D-glucopyranosyl ester.

General Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₀O₈ | [1][2] |

| Molecular Weight | 480.59 g/mol | [1] |

| CAS Number | 60129-63-7 | [1] |

| Appearance | White powder (typical for isolated diterpenoid glycosides) | Inferred |

| Melting Point | Not reported in the reviewed literature. | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). | [2] |

Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

The following table details the ¹³C NMR chemical shifts for this compound.

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 40.8 |

| 2 | 19.2 |

| 3 | 37.8 |

| 4 | 43.8 |

| 5 | 57.0 |

| 6 | 22.2 |

| 7 | 41.3 |

| 8 | 44.2 |

| 9 | 53.4 |

| 10 | 39.8 |

| 11 | 20.6 |

| 12 | 30.1 |

| 13 | 41.8 |

| 14 | 46.8 |

| 15 | 78.9 |

| 16 | 158.4 |

| 17 | 103.8 |

| 18 | 176.7 |

| 19 | 28.1 |

| 20 | 17.6 |

| Glucosyl Moiety | |

| 1' | 95.4 |

| 2' | 73.8 |

| 3' | 78.6 |

| 4' | 71.4 |

| 5' | 78.0 |

| 6' | 62.6 |

The following table details the ¹H NMR chemical shifts for this compound.

| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| 1a | 1.08, m |

| 1b | 1.90, m |

| 2a | 1.58, m |

| 2b | 1.70, m |

| 3a | 1.12, m |

| 3b | 1.45, m |

| 5 | 1.10, m |

| 6a | 1.85, m |

| 6b | 2.20, m |

| 7a | 1.50, m |

| 7b | 1.62, m |

| 9 | 1.00, m |

| 11a | 1.75, m |

| 11b | 1.88, m |

| 12a | 1.65, m |

| 12b | 1.78, m |

| 14a | 1.30, m |

| 14b | 2.05, m |

| 15 | 4.25, br s |

| 17a | 4.90, s |

| 17b | 5.15, s |

| 19 | 1.25, s |

| 20 | 0.95, s |

| Glucosyl Moiety | |

| 1' | 5.40, d (8.0) |

| 2' | 3.50, m |

| 3' | 3.60, m |

| 4' | 3.55, m |

| 5' | 3.58, m |

| 6'a | 3.70, m |

| 6'b | 3.85, m |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are crucial for reproducible research. While specific protocols for this compound are not extensively published, general methodologies for diterpenoid glycosides can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoid glycosides from Stevia rebaudiana leaves is outlined below.

Methodology:

-

Extraction: Dried and powdered leaves of Stevia rebaudiana are subjected to solvent extraction, typically with an aqueous ethanol solution (e.g., 70% EtOH), often with heating to enhance extraction efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques. Initial separation is often performed on silica gel or amino-propylated silica (NH₂) columns.

-

Final Purification: Final purification to obtain high-purity this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Analytical HPLC is the standard method for the quantification and quality control of this compound. A common method utilizes an amino (NH₂) column with an isocratic mobile phase of acetonitrile (B52724) and water.

Typical HPLC Parameters:

-

Column: NH₂ column (e.g., 250 x 4.6 mm)

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v), pH adjusted to 5 with acetic acid

-

Detection: UV at 210 nm

-

Quantification: External standard calibration curve

Expected Fragmentation:

-

Primary Fragmentation: Loss of the glucose moiety.

-

Secondary Fragmentation: Dehydration of the diterpenoid core.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been extensively studied individually. However, the broader class of diterpenoid glycosides from Stevia rebaudiana has been reported to possess various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Postulated Biological Activities

Based on the activities of structurally related compounds, the following effects are postulated for this compound:

-

Anti-inflammatory Activity: Diterpenoid glycosides from Stevia have been shown to inhibit inflammatory pathways. The potential mechanism could involve the modulation of key inflammatory mediators.

-

Anticancer Activity: Several natural products with similar core structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways

Given the known activities of similar natural products, this compound may interact with one or more of the following signaling pathways. Further research is required to validate these hypotheses.

Conclusion

This compound is a well-characterized diterpenoid glycoside from Stevia rebaudiana in terms of its chemical structure. This guide provides the currently available data on its physical and chemical properties, with a particular focus on its NMR spectral data. While its biological activities are not yet fully elucidated, its structural similarity to other bioactive diterpenoid glycosides suggests potential as an anti-inflammatory and anticancer agent. Further research is warranted to explore its pharmacological potential and to delineate the specific molecular mechanisms and signaling pathways through which it exerts its effects. This document serves as a valuable starting point for such future investigations.

References

Preliminary Biological Screening of Paniculoside I: A Technical Overview

Disclaimer: As of the latest literature review, specific experimental data on the preliminary biological screening of Paniculoside I is not publicly available. This guide, therefore, synthesizes a methodological framework and potential screening targets based on the known biological activities of structurally related saponins (B1172615) and other natural products. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational blueprint for initiating a preliminary biological investigation of this compound.

Introduction

This compound, a saponin-class natural product, holds potential for a range of therapeutic applications due to the diverse biological activities exhibited by similar compounds. Preliminary biological screening is a critical first step in elucidating its pharmacological profile. This process typically involves a battery of in vitro assays to assess its cytotoxic, anti-inflammatory, and neuroprotective potential. This guide outlines the core experimental protocols and data presentation strategies to facilitate a comprehensive initial evaluation.

In Vitro Anti-Cancer Screening

A primary focus of preliminary screening is to evaluate the anti-proliferative and cytotoxic effects of this compound against various cancer cell lines.

Data Presentation: Anti-Cancer Activity

Quantitative data from these assays should be meticulously documented to allow for robust comparison and interpretation.

| Cell Line | Assay Type | IC₅₀ (µM) | Test Concentrations (µM) | Incubation Time (h) | Positive Control |

| MDA-MB-231 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Doxorubicin |

| HepG2 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Doxorubicin |

| A549 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Cisplatin |

| PC-3 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Docetaxel |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: Plates are incubated for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Visualization: Apoptosis Induction Pathway

Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.

In Vitro Anti-Inflammatory Screening

Evaluating the anti-inflammatory properties of this compound is crucial, as inflammation is implicated in numerous diseases.

Data Presentation: Anti-Inflammatory Activity

| Cell Line | Assay Type | Parameter Measured | Inhibition (%) at X µM | IC₅₀ (µM) | Positive Control |

| RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Data to be determined | Data to be determined | L-NAME |

| RAW 264.7 | ELISA | TNF-α | Data to be determined | Data to be determined | Dexamethasone |

| RAW 264.7 | ELISA | IL-6 | Data to be determined | Data to be determined | Dexamethasone |

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine (TNF-α, IL-6) Measurement by ELISA

-

Cell Treatment: Following the same treatment protocol as the NO assay, the cell culture supernatants are collected.

-

ELISA: The levels of pro-inflammatory cytokines TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated.

Visualization: Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by this compound.

In Vitro Neuroprotective Screening

Investigating the potential of this compound to protect neuronal cells from damage is another key area of preliminary screening.

Data Presentation: Neuroprotective Activity

| Cell Line | Insult | Assay Type | Parameter Measured | Protection (%) at X µM | Positive Control |

| SH-SY5Y | H₂O₂ | MTT Assay | Cell Viability | Data to be determined | N-acetylcysteine |

| PC12 | 6-OHDA | LDH Assay | Cytotoxicity | Data to be determined | Selegiline |

| Primary Cortical Neurons | Glutamate | ROS Assay | ROS Levels | Data to be determined | Edaravone |

Experimental Protocols

Neuroprotection against Oxidative Stress (H₂O₂-induced)

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Pre-treatment: Cells are pre-treated with this compound for 24 hours.

-

Oxidative Insult: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress and cell death.

-

Cell Viability Assessment: Cell viability is measured using the MTT assay as described previously.

-

Data Analysis: The percentage of neuroprotection is calculated relative to the H₂O₂-treated control.

Visualization: Neuroprotective Mechanism Workflow

References

Paniculoside I: A Technical Guide to its Traditional Medicinal Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside I, an iridoid glycoside, is a significant bioactive constituent found in the medicinal plant Picrorhiza kurroa. This technical guide provides an in-depth analysis of the traditional medicinal uses of plants containing this compound, with a focus on Picrorhiza kurroa. The document synthesizes ethnobotanical knowledge with modern pharmacological studies to offer a comprehensive understanding for researchers and drug development professionals. It details traditional preparations, summarizes quantitative data, outlines experimental protocols from relevant studies, and visualizes key signaling pathways associated with its therapeutic effects.

Introduction

This compound is a key bioactive compound isolated from Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region.[1][2][3] In traditional systems of medicine, particularly Ayurveda, Picrorhiza kurroa, known as 'Kutki' or 'Katuki', has been utilized for centuries to treat a wide array of ailments.[3][4] The medicinal properties of this plant are largely attributed to a group of iridoid glycosides, collectively known as "kutkin," which includes this compound (often referred to as Picroside I) and Kutkoside (Picroside II). This guide explores the rich history of traditional uses of Picrorhiza kurroa and the emerging scientific evidence that validates these practices, with a specific focus on the role of its constituent, this compound.

Traditional Medicinal Uses of Picrorhiza kurroa

The rhizomes and roots of Picrorhiza kurroa are the primary parts used for medicinal purposes. Traditional preparations often involve drying and powdering the rhizomes, which are then administered in various forms.

Primary Traditional Uses:

-

Hepatobiliary and Gastrointestinal Disorders: Picrorhiza kurroa is most renowned for its hepatoprotective properties and is traditionally used to treat liver disorders such as jaundice, hepatitis, and cirrhosis. It is also employed as a bitter tonic to stimulate appetite, aid digestion, and relieve constipation.

-

Respiratory Ailments: In Ayurvedic medicine, it is used to manage respiratory conditions like asthma, bronchitis, and chronic coughs.

-

Inflammatory and Skin Conditions: The plant is utilized for its anti-inflammatory properties in treating conditions like eczema and psoriasis.

-

Fever and Infections: Picrorhiza kurroa is traditionally used as an antipyretic to reduce fevers and to treat various infections.

-

Other Uses: Traditional applications also include treatment for anorexia, burning sensations, hemorrhoids, and helminthiasis (worm infestations). In some regions, it has been used for scorpion stings and snake bites.

Quantitative Data from Traditional and Preclinical Studies

The following tables summarize quantitative data related to the traditional dosage of Picrorhiza kurroa and experimental dosages of its extracts and constituents from preclinical studies.

Table 1: Traditional Dosage of Picrorhiza kurroa

| Preparation | Dosage | Indication | Reference(s) |

| Rhizome Powder | 300–500 mg, two to three times a day for an adult | General clinical indications | |

| Rhizome Powder | 2–4 grams as a single dose | Laxative | |

| Rhizome Powder | 1-3 grams daily | General use | |

| Root Powder | 375 mg, three times a day for 2 weeks | Acute viral hepatitis (clinical trial) |

Table 2: Experimental Dosages of Picrorhiza kurroa Extracts in Animal Models

| Extract/Compound | Animal Model | Dosage | Observed Effect | Reference(s) |

| Hydroalcoholic Extract | Male Wistar rats (Nonalcoholic fatty liver disease model) | 200 mg/kg and 400 mg/kg, orally for 4 weeks | Reversal of fatty infiltration of the liver | |

| P. kurroa (Pk) | Rats (Galactosamine-induced liver injury) | 200 mg/kg, orally | Significant reduction in liver lipid content, GOT, and GPT |

Experimental Protocols

This section details the methodologies of key experiments cited in the literature that investigate the pharmacological basis of the traditional uses of Picrorhiza kurroa.

Preparation of Hydroalcoholic Extract of Picrorhiza kurroa

-

Plant Material: Authenticated rhizomes of Picrorhiza kurroa are collected and cleaned.

-

Extraction: The rhizomes are subjected to Soxhlet extraction using a 50:50 mixture of ethyl alcohol and water. The extraction process is repeated three times, with each cycle lasting for 4 hours.

-

Filtration and Drying: The total filtrate from the extractions is collected and subjected to distillation. The resulting filtrate is then spray-dried to obtain a powder form of the hydroalcoholic extract.

-

Storage: The extract is stored in a vacuum desiccator until use. For administration to animals, a specific aliquot of the crude extract is diluted with carboxymethyl cellulose (B213188) (CMC).

Animal Model of Nonalcoholic Fatty Liver Disease (NAFLD)

-

Animals: Male Wistar rats are used for this model.

-

Induction of NAFLD: The rats are fed a 30% high-fat diet (HFD), consisting of butter, for a period of 2 weeks to induce the characteristics of NAFLD.

-

Treatment Groups:

-

Group 1 (Control): Fed a regular diet and administered a vehicle (0.5ml CMC) orally for 4 weeks.

-

Group 2 (HFD Control): Fed a 30% HFD for 6 weeks.

-

Group 3 (Positive Control): Fed a 30% HFD for 2 weeks, followed by co-administration of HFD and Silymarin (50 mg/kg) for 4 weeks.

-

Group 4 & 5 (Treatment): Fed a 30% HFD for 2 weeks, followed by co-administration of HFD and the hydroalcoholic extract of P. kurroa at doses of 200 mg/kg (Group 4) or 400 mg/kg (Group 5) orally for 4 weeks.

-

-

Analysis: After the treatment period, various biochemical parameters (cholesterol, triglycerides, HDL, ALT, ALP) are measured, and liver tissue is subjected to histopathological examination to assess fatty infiltration.

Standardization of Active Principles by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the content of Picroside I (this compound) and Picroside II in extracts or formulations.

-

Method: Reverse Phase HPLC is utilized.

-

Sample Preparation: The extract is prepared in methanol (B129727) at a concentration of 1 mg/mL.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and water (e.g., 40:60).

-

Detection: The elution of the compounds is monitored, and the peaks corresponding to Picroside I and Picroside II are identified based on their retention times compared to standards.

Signaling Pathways and Mechanisms of Action

Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the traditional uses of Picrorhiza kurroa and its constituents, including this compound.

Hepatoprotective and Anti-inflammatory Mechanisms

This compound and other constituents of Picrorhiza kurroa exert their hepatoprotective and anti-inflammatory effects through the modulation of several key signaling pathways.

Caption: this compound's anti-inflammatory and hepatoprotective signaling pathways.

This diagram illustrates that this compound can inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. By doing so, it reduces the expression of pro-inflammatory genes. Additionally, it modulates the PPAR signaling pathway, which is involved in regulating lipid metabolism and reducing hepatic fibrosis.

Logical Workflow for Investigating Traditional Medicines

The investigation of traditional medicines like Picrorhiza kurroa for modern drug development often follows a "reverse pharmacology" approach.

Caption: Reverse pharmacology workflow for traditional medicine research.

This workflow demonstrates the logical progression from documenting traditional uses to preclinical and clinical research, isolation and standardization of active compounds like this compound, and ultimately, the development of new therapeutic agents.

Conclusion

The traditional medicinal uses of Picrorhiza kurroa, a primary source of this compound, are well-documented and are increasingly being validated by modern scientific research. Its application in treating liver, inflammatory, and respiratory disorders has a strong ethnobotanical basis. Preclinical studies have begun to unravel the molecular mechanisms underlying these therapeutic effects, highlighting the role of this compound in modulating key signaling pathways such as NF-κB, MAPK, and PPAR. For researchers and drug development professionals, this compound and standardized extracts of Picrorhiza kurroa represent a promising area for the development of new therapies for a range of diseases. Further research, including well-designed clinical trials, is warranted to fully translate the traditional knowledge of this potent medicinal herb into evidence-based clinical applications.

References

- 1. Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica [mdpi.com]

- 2. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpjournal.com [ijpjournal.com]

- 4. Picrorhiza kurroa (Kutaki) Royle ex Benth as a hepatoprotective agent--experimental & clinical studies. | Semantic Scholar [semanticscholar.org]

Paniculoside I: A Technical Overview of its Discovery and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a naturally occurring diterpenoid glycoside belonging to the ent-kaurene (B36324) class of compounds. First isolated from Stevia paniculata, it is also found as a constituent of the more widely known sweetening plant, Stevia rebaudiana. As a member of the steviol (B1681142) glycoside family, this compound shares a common structural backbone with compounds recognized for their intense sweetness and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, chemical properties, and the broader biological context of this compound, drawing upon the available scientific literature for related compounds where specific data for this compound is not available.

Discovery and Historical Context

The initial discovery of this compound is attributed to studies on the chemical constituents of Stevia species, a genus of plants native to South America that has been used for centuries by indigenous peoples for its sweet leaves. While the specific seminal publication detailing the isolation and characterization of this compound could not be definitively retrieved for this review, the broader research into Stevia glycosides began in the early 20th century. The intensive phytochemical investigation of various Stevia species, including Stevia paniculata, has led to the isolation and identification of a vast array of diterpenoid glycosides. These compounds are of significant interest due to their potential applications in the food and pharmaceutical industries.

Chemical Structure and Properties

This compound is an ent-kaurene diterpenoid glycoside. The core of its structure is a tetracyclic diterpene skeleton known as steviol. To this core, one or more glucose units are attached, forming the glycoside. The specific arrangement and number of these sugar moieties are what differentiate the various steviol glycosides from one another.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₄₀O₈ |

| Molecular Weight | 480.6 g/mol |

| Class | Diterpenoid Glycoside (ent-kaurene) |

| Natural Sources | Stevia paniculata, Stevia rebaudiana |

Note: Detailed spectroscopic data (¹H and ¹³C NMR) for this compound were not available in the public domain at the time of this review. The structural elucidation of such compounds typically relies on a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Experimental Protocols

While the specific, original experimental protocol for the isolation of this compound could not be located, a general methodology for the extraction and isolation of diterpenoid glycosides from Stevia leaves is presented below. This protocol is a composite based on common practices in the field.

General Protocol for the Isolation of Diterpenoid Glycosides from Stevia

-

Extraction:

-

Dried and powdered leaves of Stevia paniculata are subjected to extraction with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature or with gentle heating.

-

The crude extract is then concentrated under reduced pressure to yield a thick syrup.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

The diterpenoid glycosides are expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Final Purification:

-

Further purification of the pooled fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

-

Workflow for Diterpenoid Glycoside Isolation

Biological Activities and Signaling Pathways

Specific biological activity data for this compound is limited in the available literature. However, the broader class of ent-kaurene diterpenoid glycosides, to which this compound belongs, has been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Steviol glycosides have been shown to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, a general mechanism for related compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In a typical inflammatory response, stimuli such as lipopolysaccharides (LPS) activate Toll-like receptors (TLRs), leading to a signaling cascade that results in the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. Diterpenoid glycosides may interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.

Potential Anti-inflammatory Signaling Pathway

Paniculoside I: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Paniculoside I, a diterpene glycoside isolated from Stevia rebaudiana. Understanding the solubility of this natural compound is critical for its extraction, purification, formulation, and analytical characterization. This document compiles available qualitative solubility data for this compound, quantitative data for analogous steviol (B1681142) glycosides, and detailed experimental protocols for solubility determination.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of polar organic solvents. Information from chemical suppliers indicates its solubility in the following solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Pyridine

-

Methanol

-

Chloroform

-

Dichloromethane

-

Acetone

This broad solubility in polar organic solvents is consistent with its chemical structure, which features a diterpenoid aglycone and a glycosidic moiety, lending it both lipophilic and hydrophilic characteristics.

Quantitative Solubility of Structurally Related Steviol Glycosides

| Solvent (w/w) | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) |

| Water | 30 | 3.7 | 3.7 |

| 40 | 3.4 | 3.8 | |

| 50 | 6.3 | 6.6 | |

| Ethanol:Water (30:70) | 30 | 34.8 | 33.9 |

| 40 | 87.8 | 80.4 | |

| 50 | 177.8 | 156.8 | |

| Ethanol:Water (70:30) | 30 | 102.3 | 72.8 |

| 40 | 190.0 | 105.7 | |

| 50 | 310.3 | 213.7 | |

| Ethanol | 30 | 91.1 | 3.2 |

| 40 | 147.4 | 2.1 | |

| 50 | 281.3 | 3.7 |

Data sourced from studies on Stevioside and Rebaudioside A and presented as an analogue for this compound.[1][2]

The data indicates that the solubility of these steviol glycosides is significantly influenced by both the solvent composition and temperature. The use of ethanol-water mixtures can dramatically increase the solubility compared to either solvent alone.

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining the solubility of a natural product like this compound.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent the inclusion of solid material in the final analysis.

-

Dilution: If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC. A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

For rapid screening of solubility in multiple solvents, a smaller-scale, higher-throughput method can be employed.

Objective: To quickly assess the apparent solubility of this compound across a panel of solvents.

Materials:

-

This compound (stock solution in a suitable solvent like DMSO)

-

96-well filter plates

-

96-well collection plates

-

Multi-channel pipettes

-

Plate shaker

-

Plate reader (UV-Vis) or HPLC-MS system

Procedure:

-

Sample Preparation: Dispense the selected solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small aliquot of a concentrated stock solution of this compound (e.g., in DMSO) to each well.

-

Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for dissolution.

-

Filtration: Transfer the solutions to a 96-well filter plate and filter them into a collection plate using a vacuum manifold or centrifugation to remove any precipitated compound.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility.

References

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Paniculoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a diterpenoid glycoside that has been isolated from plants of the Stevia genus, notably Stevia paniculata and Stevia rebaudiana. As a member of the diverse family of steviol (B1681142) glycosides, this compound is of interest to researchers for its potential biological activities and applications. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant material. The methodologies described herein are based on established techniques for the isolation of diterpenoid glycosides from Stevia species and may be adapted and optimized for specific laboratory conditions and research objectives.

Extraction of this compound

The initial step in isolating this compound involves its extraction from the dried and powdered leaves of Stevia. Solvent extraction is the most common method, leveraging the polar nature of the glycoside.

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard maceration technique using a polar solvent.

Materials:

-

Dried and powdered Stevia leaves

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Deionized water

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Weigh 100 g of dried, finely powdered Stevia leaves.

-

Suspend the powder in 1 L of 70% aqueous methanol or ethanol in a large beaker or flask.

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the mixture through filter paper to separate the extract from the plant debris.

-

Collect the filtrate (the extract) and repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

Materials:

-

Same as Protocol 1

-

Ultrasonic bath or probe sonicator

Procedure:

-

Weigh 100 g of dried, finely powdered Stevia leaves.

-

Suspend the powder in 1 L of 70% aqueous methanol or ethanol.

-

Place the vessel in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic waves at a frequency of 40 kHz and a power of 300-480 W for 20-30 minutes at a controlled temperature (e.g., 30°C).[1]

-

Filter the mixture as described in Protocol 1.

-

Repeat the sonication and filtration steps twice more on the residue.

-

Combine and concentrate the filtrates using a rotary evaporator.

Purification of this compound

The crude extract contains a mixture of compounds, including other glycosides, pigments, and lipids. A multi-step purification process is necessary to isolate this compound.

Step 1: Liquid-Liquid Partitioning for Preliminary Purification

This step removes non-polar impurities.

Materials:

-

Crude extract from the extraction step

-

n-Hexane or Chloroform (B151607)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium chloride (brine) solution

-

Separatory funnel

Procedure:

-

Dissolve the crude extract in deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of n-hexane or chloroform. Shake vigorously and allow the layers to separate.

-

Drain the organic layer (bottom layer for chloroform, top for hexane) to remove chlorophyll (B73375) and other non-polar compounds. Repeat this step 2-3 times.

-

The aqueous layer, now enriched with glycosides, is then subjected to extraction with ethyl acetate. Add an equal volume of EtOAc, shake, and allow the layers to separate.

-

Collect the ethyl acetate layer. Repeat the extraction with EtOAc 2-3 times.

-

Combine the ethyl acetate fractions and wash with a saturated NaCl solution to remove residual water.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent to yield a partially purified glycoside fraction.

Step 2: Column Chromatography for Fine Purification

Column chromatography is a crucial step for separating individual glycosides.

Materials:

-

Partially purified glycoside fraction

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of chloroform and methanol is commonly used.

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the partially purified glycoside fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., from 100:0 to 90:10, 80:20, etc., v/v).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the pure compound and evaporate the solvent.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the final step.

Materials:

-

Purified fraction from column chromatography

-